molecular formula C10H20N2O B13101272 2,2,6,6-Tetramethylpiperidine-4-carboxamide

2,2,6,6-Tetramethylpiperidine-4-carboxamide

Cat. No.: B13101272
M. Wt: 184.28 g/mol
InChI Key: YEIHUTHWXYACCA-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylpiperidine-4-carboxamide is an organic compound belonging to the piperidine family. It is characterized by the presence of four methyl groups attached to the piperidine ring, which significantly influences its chemical properties and reactivity. This compound is often used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethylpiperidine-4-carboxamide typically involves the reaction of 2,2,6,6-Tetramethylpiperidine with a carboxylating agent. One common method starts with the conjugate addition of ammonia to phorone, forming triacetone amine. This intermediate is then reduced using the Wolff-Kishner reaction to yield 2,2,6,6-Tetramethylpiperidine .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,2,6,6-Tetramethylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Oxone, iodine.

    Reducing Agents: Hydrazine, lithium aluminum hydride.

    Substitution Reagents: Allylic chlorides, carbon dioxide, phenylsilane.

Major Products:

Scientific Research Applications

2,2,6,6-Tetramethylpiperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylpiperidine-4-carboxamide involves its role as a hindered base. It interacts with various molecular targets and pathways, facilitating reactions that require a strong, non-nucleophilic base. The compound’s steric hindrance due to the four methyl groups prevents unwanted side reactions, making it highly selective in its reactivity .

Comparison with Similar Compounds

Uniqueness: 2,2,6,6-Tetramethylpiperidine-4-carboxamide stands out due to its specific functional group, which imparts unique reactivity and selectivity in chemical reactions. Its ability to act as a hindered base while maintaining stability under various conditions makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2,2,6,6-tetramethylpiperidine-4-carboxamide

InChI

InChI=1S/C10H20N2O/c1-9(2)5-7(8(11)13)6-10(3,4)12-9/h7,12H,5-6H2,1-4H3,(H2,11,13)

InChI Key

YEIHUTHWXYACCA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)C(=O)N)C

Origin of Product

United States

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